molecular formula C11H14O3 B2475488 1-Acetyl-4-methyl-2,6-dimethoxy-benzol CAS No. 31405-67-1

1-Acetyl-4-methyl-2,6-dimethoxy-benzol

Cat. No.: B2475488
CAS No.: 31405-67-1
M. Wt: 194.23
InChI Key: PUIITOIZOJBGGN-UHFFFAOYSA-N
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Description

1-Acetyl-4-methyl-2,6-dimethoxy-benzol is an organic compound with a complex aromatic structure It is characterized by the presence of an acetyl group, a methyl group, and two methoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Acetyl-4-methyl-2,6-dimethoxy-benzol typically involves the acetylation of 4-methyl-2,6-dimethoxy-benzene. This can be achieved through a Friedel-Crafts acylation reaction, where 4-methyl-2,6-dimethoxy-benzene reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1-Acetyl-4-methyl-2,6-dimethoxy-benzol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

1-Acetyl-4-methyl-2,6-dimethoxy-benzol has several applications in scientific research:

    Chemistry: It serves as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme activities and metabolic pathways.

    Medicine: Research explores its potential as a pharmacophore in drug development, particularly for its anti-inflammatory and antioxidant properties.

    Industry: It is utilized in the production of dyes, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism by which 1-Acetyl-4-methyl-2,6-dimethoxy-benzol exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or modulate signaling pathways. The acetyl and methoxy groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-Acetyl-2,4-dimethoxy-benzene
  • 1-Acetyl-3,5-dimethoxy-benzene
  • 4-Methyl-2,6-dimethoxy-benzene

Uniqueness

1-Acetyl-4-methyl-2,6-dimethoxy-benzol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

IUPAC Name

1-(2,6-dimethoxy-4-methylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-7-5-9(13-3)11(8(2)12)10(6-7)14-4/h5-6H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUIITOIZOJBGGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OC)C(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31405-67-1
Record name 1-(2,6-dimethoxy-4-methylphenyl)ethan-1-one
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